molecular formula C11H10O5 B8349058 Difurfuryl carbonate

Difurfuryl carbonate

Cat. No. B8349058
M. Wt: 222.19 g/mol
InChI Key: HURMOMMEUANEGC-UHFFFAOYSA-N
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Patent
US09045707B2

Procedure details

Preferably, when the carbonate of the ester exchange reaction is selected from one or more of the group consisting of dimethyl carbonate and ethylene carbonate and the monohydric alcohol is furfuryl alcohol, the metal-earth oxide composite catalyst is adopted. In this case, the mole ratio of the carbonate to furfuryl alcohol is in the range of 1:1 to 1:20, preferably in the range of 1:2 to 1:8; the ester exchange reaction is performed at a temperature in the range of 100° C. to 300° C. and under an absolute pressure in the range of 1.5 MPa to 8 MPa for 5 minutes to 300 minutes, preferably at a temperature in the range of 120° C. to 200° C. and under an absolute pressure in the range of 2 MPa to 4 MPa for 5 minutes to 100 minutes, preferably for 10 minutes to 40 minutes. Specifically, conversion rate of dimethyl carbonate in the ester exchange reaction is not lower than 85%, preferably not lower than 95%, and difurfuryl carbonate yield is not lower than 80%, preferably not lower than 90%.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
monohydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[C:5](=[O:10])([O:8][CH3:9])[O:6][CH3:7].[C:11]1(=O)[O:15][CH2:14][CH2:13]O1.C(O)[C:18]1[O:22][CH:21]=[CH:20][CH:19]=1>>[C:5](=[O:10])([O:8][CH2:9][C:11]1[O:15][CH:14]=[CH:13][CH:1]=1)[O:6][CH2:7][C:21]1[O:22][CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC)=O
Name
ester
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(OCCO1)=O
Step Six
Name
monohydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)O
Step Eight
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is performed at a temperature in the range of 100° C. to 300° C. and under an absolute pressure in the range of 1.5 MPa to 8 MPa for 5 minutes to 300 minutes, preferably at a temperature in the range of 120° C. to 200° C. and under an absolute pressure in the range of 2 MPa to 4 MPa for 5 minutes to 100 minutes, preferably for 10 minutes to 40 minutes

Outcomes

Product
Name
Type
product
Smiles
C(OCC1=CC=CO1)(OCC1=CC=CO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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